molecular formula C15H16BrNO3 B6357111 tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate CAS No. 1628640-26-5

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate

Cat. No.: B6357111
CAS No.: 1628640-26-5
M. Wt: 338.20 g/mol
InChI Key: BBIQMEKKADFGCG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, in particular, is used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable indole precursor, followed by formylation and subsequent introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to tert-Butyl 5-bromo-4-carboxy-7-methyl-indole-1-carboxylate.

    Reduction: Formation of tert-Butyl 5-bromo-4-hydroxymethyl-7-methyl-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methyl-7-methyl-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

tert-butyl 5-bromo-4-formyl-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-7-12(16)11(8-18)10-5-6-17(13(9)10)14(19)20-15(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQMEKKADFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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